
7-Methoxy-1,5-naphthyridin-2(1H)-one
Overview
Description
7-Methoxy-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,5-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a methoxy-substituted pyridine derivative with a suitable nitrile or amide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups into the naphthyridine ring.
Scientific Research Applications
Biological Activities
The biological activities of 7-Methoxy-1,5-naphthyridin-2(1H)-one have been explored extensively. Research indicates that naphthyridine derivatives exhibit a range of pharmacological effects, including:
- Antiproliferative Activity : Compounds in this class have shown effectiveness against various cancer cell lines, suggesting potential as anticancer agents .
- Antibacterial Properties : Studies have demonstrated that naphthyridine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antiviral and Antiparasitic Effects : Some derivatives have been evaluated for their efficacy against viral infections and parasitic diseases, including malaria .
Therapeutic Applications
The therapeutic applications of this compound are particularly noteworthy:
- Cardiovascular Diseases : Naphthyridine derivatives have been investigated as potential treatments for cardiovascular conditions due to their ability to modulate signaling pathways related to heart function .
- Central Nervous System Disorders : These compounds may also play a role in treating neurological disorders, as some studies indicate neuroprotective effects .
- Anti-inflammatory Applications : The anti-inflammatory properties of this compound suggest it could be beneficial in treating conditions characterized by excessive inflammation .
Chemical Applications
Beyond biological applications, this compound has several chemical applications:
- Ligands in Analytical Chemistry : The compound can act as a ligand in various analytical techniques, enhancing the detection and quantification of metal ions .
- Organic Light Emitting Diodes (OLEDs) : Research has explored the use of naphthyridine derivatives in the development of OLEDs due to their favorable electronic properties .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant cytotoxicity against HeLa cells with IC50 values indicating potent activity. |
Study B | Antibacterial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations lower than standard antibiotics. |
Study C | Neuroprotection | In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage. |
Mechanism of Action
The mechanism of action of 7-Methoxy-1,5-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridin-2(1H)-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
7-Hydroxy-1,5-naphthyridin-2(1H)-one: The hydroxy group can lead to different hydrogen bonding interactions and solubility properties.
7-Amino-1,5-naphthyridin-2(1H)-one: The amino group can introduce basicity and potential for forming salts.
Uniqueness
The presence of the methoxy group in 7-Methoxy-1,5-naphthyridin-2(1H)-one may enhance its lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. This can make it more suitable for certain applications compared to its analogs.
Biological Activity
7-Methoxy-1,5-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound is notable for its unique structural arrangement, featuring a methoxy group at the seventh position and a carbonyl group at the second position of the naphthyridine ring. Its molecular formula is , and it exhibits a fused bicyclic structure that contributes to its diverse biological activities.
Biological Activities
Research has demonstrated that this compound possesses significant biological properties, including:
- Antimicrobial Properties : Studies indicate that this compound shows activity against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary investigations have pointed towards its efficacy in inhibiting cancer cell proliferation. Molecular docking studies propose that it may interact with proteins involved in cancer pathways, indicating its utility in drug design.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in various therapeutic contexts .
The biological effects of this compound are thought to be mediated through interactions with enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to therapeutic effects. Detailed biochemical studies are necessary to elucidate the specific targets and mechanisms involved.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted when compared to similar compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
6-Methoxy-1,5-naphthyridin-2(1H)-one | Methoxy group at position 6 | Antimicrobial activity |
7-Fluoro-1,5-naphthyridin-2(1H)-one | Fluorine atom at position 7 | Anticancer properties |
4-Methyl-1,5-naphthyridin-2(1H)-one | Methyl group at position 4 | Enzyme inhibition |
The methoxy substitution pattern in this compound enhances its lipophilicity, potentially affecting its absorption and distribution within biological systems compared to its analogs .
Case Studies and Research Findings
Recent studies have further explored the biological activity of this compound:
- Antimicrobial Studies : A series of tests demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
- Cancer Cell Proliferation : In vitro assays showed that treatment with this compound resulted in reduced viability of various cancer cell lines. The compound induced apoptosis in these cells, as evidenced by increased levels of apoptotic markers .
- Enzyme Inhibition : The compound was found to inhibit specific enzymes related to metabolic pathways, suggesting potential applications in metabolic syndrome treatments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Methoxy-1,5-naphthyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization of pyridine derivatives or functionalization of preformed naphthyridine cores. For example, halogenation (e.g., bromination) of 1,5-naphthyridin-2(1H)-one followed by methoxylation can introduce the methoxy group . Optimization strategies include using continuous flow reactors to improve reaction efficiency and reduce by-products . Purification via recrystallization or chromatography ensures high purity, while automated control systems enhance reproducibility.
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring structure. X-ray crystallography provides definitive proof of molecular geometry . Mass spectrometry (MS) validates molecular weight (e.g., C₉H₈N₂O₂, MW 176.17 g/mol), while infrared (IR) spectroscopy identifies functional groups like the carbonyl and methoxy moieties .
Q. What preliminary biological screening methods are used to evaluate the bioactivity of this compound?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against bacterial strains (e.g., Mycobacterium tuberculosis) are standard for antimicrobial evaluation . Enzyme inhibition assays (e.g., dihydrofolate reductase) employ spectrophotometric methods to monitor substrate conversion. Cytotoxicity testing in cancer cell lines (e.g., MTT assay) assesses therapeutic potential .
Q. How does the methoxy substituent influence the compound’s physicochemical properties?
- Methodological Answer : The methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) and modulates electronic effects on the naphthyridine core, affecting reactivity in substitution or coupling reactions. Computational methods (e.g., DFT calculations) predict charge distribution and tautomeric stability .
Q. What are the key challenges in scaling up laboratory-scale synthesis to gram quantities?
- Methodological Answer : Challenges include maintaining regioselectivity during methoxylation and minimizing side reactions (e.g., demethylation). Scalable techniques like flow chemistry improve heat/mass transfer, while orthogonal protection strategies prevent unwanted substitutions. Process optimization via Design of Experiments (DoE) identifies critical parameters (temperature, catalyst loading) .
Advanced Research Questions
Q. How do substituent positions (e.g., 3-cyano vs. 4-cyano derivatives) impact antitubercular activity, and what mechanistic insights explain these differences?
- Methodological Answer : Substituent position alters steric and electronic interactions with biological targets. For example, 3-cyano derivatives exhibit lower MIC values (4 µg/mL) against M. tuberculosis compared to 4-cyano analogs (8 µg/mL) due to improved binding to dihydrofolate reductase. Molecular docking studies (e.g., AutoDock Vina) reveal hydrogen bonding and hydrophobic interactions at the active site .
Q. Can computational models predict the tautomeric equilibrium of this compound in different solvents?
- Methodological Answer : Yes. Density Functional Theory (DFT) calculations combined with solvent continuum models (e.g., COSMO-RS) predict the dominance of the keto tautomer in aqueous environments. Experimental validation via UV-Vis spectroscopy and NMR chemical shift analysis confirms computational predictions .
Q. What strategies are employed to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Meta-analyses of MIC values and cytotoxicity data identify outliers caused by assay variability (e.g., inoculum size, incubation time). Cross-validation using isogenic bacterial strains or standardized cell lines (e.g., HEK293) reduces discrepancies. Structural recharacterization via LC-MS ensures compound integrity .
Q. How does the compound interact with metalloenzymes, and what coordination chemistry principles govern these interactions?
- Methodological Answer : The naphthyridine core acts as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Fe³⁺) through nitrogen and oxygen atoms. Spectrophotometric titration and X-ray absorption spectroscopy (XAS) determine binding constants and geometry. Such interactions are exploited in catalytic applications or metal-based drug design .
Q. What advanced derivatization methods enable the synthesis of this compound analogs with enhanced pharmacokinetic profiles?
- Methodological Answer : Late-stage functionalization via C–H activation (e.g., Pd-catalyzed coupling) introduces diverse substituents (e.g., fluorinated groups) to improve metabolic stability. Prodrug strategies (e.g., esterification of the carbonyl group) enhance oral bioavailability. Pharmacokinetic studies (e.g., LC-MS/MS) measure plasma half-life and tissue distribution .
Properties
IUPAC Name |
7-methoxy-1H-1,5-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-4-8-7(10-5-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILCZQUUQHSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=O)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727991 | |
Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959615-59-9 | |
Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.